4-((4-Fluorophenyl)sulfonyl)morpholine is a synthetic compound belonging to the class of sulfonamides. Sulfonamides are a group of organic compounds characterized by the presence of a sulfonamide functional group (–S(=O)2–NH–) []. This compound has been explored in various scientific research contexts, particularly in the development of novel bioactive molecules and as a building block for more complex structures.
4-((4-Fluorophenyl)sulfonyl)morpholine is an organic compound with the molecular formula and a molecular weight of approximately 245.27 g/mol. It features a morpholine ring, which consists of four carbon atoms, one nitrogen atom, and one oxygen atom, connected to a sulfonyl group that is further linked to a fluorophenyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural characteristics and reactivity .
The compound is cataloged under the CAS number 383-23-3, and information regarding its properties and synthesis can be found in various chemical databases such as PubChem and BenchChem .
4-((4-Fluorophenyl)sulfonyl)morpholine belongs to the class of sulfonamide derivatives, specifically sulfonyl morpholines. These compounds are recognized for their diverse biological activities and are often explored for pharmaceutical applications .
The synthesis of 4-((4-Fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine. This reaction is generally performed under inert conditions to prevent moisture interference, using dichloromethane as the solvent. The process usually requires the presence of a base, such as triethylamine or potassium carbonate, to neutralize hydrochloric acid produced during the reaction.
The molecular structure of 4-((4-Fluorophenyl)sulfonyl)morpholine can be represented using its canonical SMILES notation: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F
. This notation indicates the arrangement of atoms within the compound, showcasing the morpholine ring and the attached sulfonyl and fluorophenyl groups.
4-((4-Fluorophenyl)sulfonyl)morpholine can participate in various chemical reactions, including:
The products formed from these reactions depend on the specific conditions and reagents used, leading to various substituted derivatives of the original compound .
The mechanism of action for 4-((4-Fluorophenyl)sulfonyl)morpholine involves its interaction with biological targets at the molecular level. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways within cells. The presence of fluorine enhances its reactivity and potential biological activity compared to similar compounds lacking this element .
Relevant data regarding melting point, boiling point, and other specific properties may vary based on purity and environmental conditions .
4-((4-Fluorophenyl)sulfonyl)morpholine has been explored for various scientific uses:
Research continues into its efficacy against various biological targets, including antimicrobial and anticancer activities .
This compound exemplifies how structural modifications can lead to significant changes in chemical behavior and biological activity, making it a valuable subject for ongoing research in both academia and industry.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0